1,3-Bis(4-methylphenyl)-2-benzofuran
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Overview
Description
1,3-Di-p-tolylisobenzofuran is an organic compound belonging to the benzofuran family It is characterized by the presence of two p-tolyl groups attached to the 1 and 3 positions of the isobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di-p-tolylisobenzofuran can be synthesized through a multi-step process. One common method involves the reaction of 3-methoxy-3H-isobenzofuran-1-one with para-methylphenylmagnesium bromide, followed by treatment with hydrogen chloride . Another approach is the one-pot synthesis of symmetric and unsymmetric 1,3-diarylisobenzofurans by sequential reactions of methyl 2-formylbenzoate with two identical or different aryl metal species .
Industrial Production Methods
Industrial production methods for 1,3-Di-p-tolylisobenzofuran are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-p-tolylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1,3-Di-p-tolylisobenzofuran has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-Di-p-tolylisobenzofuran involves its interaction with molecular targets and pathways within biological systems. The compound can act as a reactive intermediate in various chemical reactions, forming stable products through cycloaddition and other mechanisms . Its biological activity is attributed to its ability to interact with cellular components, leading to various biochemical effects.
Comparison with Similar Compounds
1,3-Di-p-tolylisobenzofuran can be compared with other benzofuran derivatives, such as:
1,3-Diphenylisobenzofuran: Similar in structure but with phenyl groups instead of p-tolyl groups.
Benzofuran: The parent compound with a simpler structure.
Other diarylisobenzofurans: Compounds with different aryl groups attached to the isobenzofuran ring.
Uniqueness
1,3-Di-p-tolylisobenzofuran is unique due to the presence of p-tolyl groups, which impart specific chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry.
Biological Activity
1,3-Bis(4-methylphenyl)-2-benzofuran is a synthetic compound belonging to the benzofuran family, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, emphasizing its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.
Chemical Structure and Properties
This compound features a benzofuran core substituted with two 4-methylphenyl groups. This structural configuration contributes to its pharmacological properties, particularly in interactions with biological targets.
Anticancer Activity
Research has indicated that benzofuran derivatives exhibit significant anticancer potential. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Key Findings:
- Mechanism of Action : The compound may inhibit critical signaling pathways such as RAS/RAF/MEK/ERK, leading to cell cycle arrest and apoptosis in cancer cells. In particular, studies have demonstrated that derivatives can effectively reduce cell viability in hepatocellular carcinoma (HCC) cell lines with IC50 values ranging from 22 μM to >80 μM depending on the specific derivative used .
- Comparative Efficacy : In comparative studies, certain benzofuran derivatives have shown greater potency than standard chemotherapeutics like cisplatin, highlighting their potential as lead compounds for cancer therapy .
Antimicrobial Activity
Benzofurans are also noted for their antimicrobial properties. The biological activity of this compound may extend to inhibiting various pathogens.
Research Insights:
- Inhibition of Mycobacterium tuberculosis : Virtual screening studies have identified benzofuran derivatives as effective inhibitors of the Mtb Pks13 enzyme, crucial for mycolic acid synthesis in tuberculosis bacteria. The binding affinities of these derivatives were comparable to established inhibitors .
- Broad Spectrum Activity : Benzofurans have been documented to possess anti-Alzheimer's, anti-inflammatory, and anti-viral activities, suggesting a versatile pharmacological profile .
Case Studies and Experimental Data
A series of experimental studies have been conducted to evaluate the biological activities of benzofurans:
Study | Activity Evaluated | IC50 Value | Cell Line/Model |
---|---|---|---|
Anticancer Activity Study | HCC Cell Viability | 22 μM (Huh7) | Hepatocellular Carcinoma |
Antimicrobial Efficacy | Mycobacterium tuberculosis | Binding affinity: -14.82 kcal/mol | Enzyme Inhibition Model |
Neurochemical Profile Study | Various Biological Activities | Not Specified | Various |
Properties
CAS No. |
62422-95-1 |
---|---|
Molecular Formula |
C22H18O |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1,3-bis(4-methylphenyl)-2-benzofuran |
InChI |
InChI=1S/C22H18O/c1-15-7-11-17(12-8-15)21-19-5-3-4-6-20(19)22(23-21)18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
InChI Key |
RKRIEYDULKFLID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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